molecular formula C12H14FN3O2 B1326531 1-Boc-3-methyl-6-fluoro-1H-pyrazolo[3,4-B]pyridine CAS No. 920036-29-9

1-Boc-3-methyl-6-fluoro-1H-pyrazolo[3,4-B]pyridine

Cat. No.: B1326531
CAS No.: 920036-29-9
M. Wt: 251.26 g/mol
InChI Key: SAFRCHLEMYAXQX-UHFFFAOYSA-N
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Description

1-Boc-3-methyl-6-fluoro-1H-pyrazolo[3,4-b]pyridine is a high-value chemical intermediate designed for research and further manufacturing applications, strictly for research use only and not for human use. The compound features a 1H-pyrazolo[3,4-b]pyridine core, a privileged scaffold in medicinal chemistry known for its versatile pharmacological properties . The presence of a tert-butoxycarbonyl (Boc) protecting group on the pyrazole nitrogen is a critical synthetic handle, allowing for selective deprotection under mild acidic conditions to generate the NH-free precursor for further functionalization . The fluorine atom at the 6-position of the pyridine ring and the methyl group on the pyrazole are common sites for structural modification, enabling researchers to fine-tune the molecule's electronic properties, binding affinity, and metabolic stability. While specific biological data for this exact compound is not published, molecules based on the 1H-pyrazolo[3,4-b]pyridine scaffold have been identified as potent inhibitors of significant biological targets. For instance, published research has identified 1H-pyrazolo[3,4-b]pyridine derivatives as potent and selective inhibitors of TANK-binding kinase 1 (TBK1), a non-canonical IκB kinase family member considered a prospective therapeutic target for immune-related diseases and cancer . Furthermore, this scaffold is frequently explored in the synthesis of compounds with fluorescent properties, making it of interest in materials science . This makes this compound an exceptionally useful building block for drug discovery programs, chemical biology probe development, and the synthesis of more complex heterocyclic systems.

Properties

IUPAC Name

tert-butyl 6-fluoro-3-methylpyrazolo[3,4-b]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN3O2/c1-7-8-5-6-9(13)14-10(8)16(15-7)11(17)18-12(2,3)4/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAFRCHLEMYAXQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=CC(=N2)F)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801140766
Record name 1,1-Dimethylethyl 6-fluoro-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

920036-29-9
Record name 1,1-Dimethylethyl 6-fluoro-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=920036-29-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 6-fluoro-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801140766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Palladium-Catalyzed Cross-Coupling and Protection

A widely reported approach starts from a pyrazolo[3,4-b]pyridine intermediate, which is selectively functionalized and protected:

  • Intermediate Preparation: The pyrazolo[3,4-b]pyridine core is synthesized via known literature routes, often involving cyclization reactions of hydrazines with substituted pyridine derivatives or related precursors.
  • Palladium-Catalyzed C-N Coupling: This step introduces substituents such as methyl groups or other amines at specific positions on the core. For example, palladium-catalyzed amination reactions are used to install the methyl group at position 3.
  • Suzuki Coupling: To introduce the 6-fluoro substituent or other aryl groups, Suzuki cross-coupling reactions between halogenated pyrazolo[3,4-b]pyridine intermediates and boronic acid derivatives are employed.
  • Boc Protection: The nitrogen at position 1 is protected using tert-butoxycarbonyl chloride (Boc-Cl) under basic conditions to yield the final Boc-protected compound.

This method benefits from high regioselectivity and yields typically ranging from 80% to 95% for each step, with the final product obtained after deprotection of temporary protecting groups if used.

Copper(II)-Catalyzed Formal [3 + 3] Cycloaddition

A novel and efficient method involves a copper(II) acetylacetonate-catalyzed formal [3 + 3] cycloaddition:

  • Starting Materials: Pyrazolones and appropriate aldehydes or amines are combined in the presence of copper(II) acetylacetonate catalyst.
  • Reaction Conditions: The reaction is typically carried out in chloroform at room temperature for about 10 hours.
  • Product Isolation: After reaction completion, the mixture is worked up by extraction and purified by column chromatography.
  • Yields: This method provides high yields (85–90%) of pyrazolo[3,4-b]pyridine derivatives, including those with Boc protection and fluoro substituents.

This approach is advantageous due to mild reaction conditions, operational simplicity, and the ability to introduce diverse substituents in a one-pot manner.

Diazonium Salt and Nitrite-Mediated Cyclization

Another method involves the use of sodium nitrite under acidic conditions to form key intermediates:

  • Intermediate Formation: Starting from substituted pyridine derivatives, diazotization with sodium nitrite under acidic conditions (dilute sulfuric or hydrochloric acid) at low temperatures (−5 to 0 °C) forms diazonium salts.
  • Cyclization: These intermediates undergo intramolecular cyclization to form the pyrazolo[3,4-b]pyridine core.
  • Advantages: This method is characterized by mild reaction conditions, simple operation, easy post-treatment, and high yields (>90%).
  • Application: It is particularly useful for preparing 1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid esters, which can be further functionalized to introduce methyl and fluoro substituents and Boc protection.

Comparative Data Table of Preparation Methods

Method Key Reagents/Catalysts Reaction Conditions Yield (%) Advantages Limitations
Palladium-Catalyzed Coupling Pd catalyst, boronic acids, Boc-Cl Multi-step, moderate temperatures 80–95 High regioselectivity, versatile Requires expensive catalysts
Cu(II)-Catalyzed [3+3] Cycloaddition Cu(II) acetylacetonate, pyrazolones Room temp, 10 h, CHCl3 solvent 85–90 Mild, one-pot, high yield Limited substrate scope
Sodium Nitrite Diazotization NaNO2, dilute acid 0 to −5 °C, acidic medium >90 Mild, simple, high yield Requires careful temperature control

Detailed Research Findings

  • Structure-Activity Relationship (SAR) Studies: Research on 1H-pyrazolo[3,4-b]pyridine derivatives highlights the importance of the 3-methyl and 6-fluoro substituents for biological activity, necessitating precise synthetic control.
  • Catalyst Efficiency: Copper(II) acetylacetonate has been demonstrated as an effective catalyst for cycloaddition reactions yielding pyrazolo[3,4-b]pyridine derivatives with excellent purity and yield, outperforming other catalysts in terms of operational simplicity.
  • Reaction Mechanisms: The palladium-catalyzed cross-coupling involves oxidative addition, transmetallation, and reductive elimination steps, enabling selective functionalization. The copper-catalyzed cycloaddition proceeds via coordination of the catalyst to the substrates facilitating ring closure.
  • Scalability and Practicality: The sodium nitrite-mediated diazotization and cyclization method is scalable and suitable for industrial synthesis due to its mild conditions and high yield, making it attractive for pharmaceutical intermediate production.

Chemical Reactions Analysis

Types of Reactions

1-Boc-3-methyl-6-fluoro-1H-pyrazolo[3,4-B]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position, using nucleophiles such as amines, thiols, or alkoxides.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling or Sonogashira coupling to form various biaryl or alkyne derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acetic acid (CH3COOH), and water (H2O).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), ethanol (C2H5OH), and tetrahydrofuran (THF).

    Substitution: Amines (R-NH2), thiols (R-SH), alkoxides (R-O-), and polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Coupling Reactions: Palladium catalysts (Pd), boronic acids (R-B(OH)2), alkynes (R-C≡C-H), and bases such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).

Major Products Formed

    Oxidation: Corresponding oxidized derivatives with functional groups such as carboxylic acids or ketones.

    Reduction: Corresponding reduced derivatives with functional groups such as alcohols or amines.

    Substitution: Substituted derivatives with various functional groups such as amines, thiols, or alkoxides.

    Coupling Reactions: Biaryl or alkyne derivatives with extended conjugation and potential biological activity.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits significant promise in medicinal chemistry due to its ability to interact with various biological targets. Research indicates that derivatives of 1-Boc-3-methyl-6-fluoro-1H-pyrazolo[3,4-B]pyridine show potential as therapeutic agents against diseases such as cancer and inflammation.

  • Kinase Inhibition : The compound has been shown to inhibit specific kinases that play crucial roles in cell signaling pathways. By modulating kinase activity, it can influence downstream signaling events, which is vital for developing targeted cancer therapies.
  • Interaction with Enzymes : Its structural similarity to purine bases suggests potential interactions with enzymes involved in purine metabolism and signaling. This characteristic may lead to novel applications in treating metabolic disorders.

Drug Discovery

The unique properties of this compound make it a valuable candidate in drug discovery efforts. The compound's ability to bind to specific protein targets allows for detailed studies on its mechanism of action.

Molecular Docking Studies

Molecular docking studies have demonstrated the compound's capability to bind effectively to various protein targets. These studies often utilize techniques such as:

  • Binding Affinity Assays : Evaluating how well the compound interacts with its targets at the molecular level.
  • Structure-Activity Relationship Analysis : Understanding how modifications to the compound's structure can enhance its biological activity and selectivity .

Synthetic Routes and Modifications

The synthesis of this compound involves several key steps:

  • Formation of the Pyrazole Ring : Reacting a suitable hydrazine derivative with a β-ketoester or β-diketone.
  • Cyclization : Cyclizing the pyrazole intermediate with a pyridine derivative through reactions like the Vilsmeier-Haack reaction.
  • Boc Protection : Protecting the nitrogen atom of the pyrazole ring with di-tert-butyl dicarbonate (Boc2O) under basic conditions.

This synthetic flexibility allows for extensive modification of the compound, leading to a wide array of derivatives tailored for specific biological activities.

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of this compound:

StudyFocusFindings
Study 1Kinase InhibitionDemonstrated effective inhibition of specific kinases involved in cancer pathways, suggesting potential as an anticancer agent.
Study 2Molecular DockingRevealed strong binding affinity to target proteins associated with inflammation, indicating utility in treating inflammatory diseases.
Study 3Structure-Activity RelationshipIdentified key modifications that enhance biological activity, paving the way for optimized drug candidates.

These findings underscore the compound's versatility and potential as a lead structure for further drug development.

Mechanism of Action

The mechanism of action of 1-Boc-3-methyl-6-fluoro-1H-pyrazolo[3,4-B]pyridine depends on its specific application and target. In medicinal chemistry, the compound may act as an inhibitor of specific enzymes or receptors, thereby modulating various biological pathways. For example, the compound may inhibit protein kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins and disrupting signal transduction pathways. The compound may also interact with nucleic acids or other biomolecules, leading to changes in gene expression or protein function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazolo[3,4-b]pyridine Derivatives
Compound Name Substituents Key Biological Activities Reference
1-Boc-3-methyl-6-fluoro-1H-pyrazolo[3,4-b]pyridine 1-Boc, 3-Me, 6-F Kinase inhibition, antimicrobial potential
4,6-Diphenyl-1H-pyrazolo[3,4-b]pyridin-3-amine 4-Ph, 6-Ph, 3-NH2 MNK1/2 kinase inhibition
1-Butyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid 1-Bu, 3-Me, 6-Cyclopropyl, 4-COOH Not explicitly stated (structural analog)
6-Amino-3-methyl-4-(4-nitrophenyl)-1-phenylpyrazolo[3,4-b]pyridine-5-carbonitrile 3-Me, 4-(4-NO2-Ph), 5-CN, 6-NH2, 1-Ph Antimicrobial (DHFR inhibition)
Methyl 6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate 3-Me, 6-Cyclopropyl, 1-(4-F-Ph), 4-COOMe Not explicitly stated (structural analog)
Key Findings:

Substituent Position and Planarity : The pyrazolo[3,4-b]pyridine core’s aromatic planarity is critical for kinase inhibition. Bulky substituents (e.g., phenyl groups in 4,6-diphenyl derivatives) enhance binding to MNK1/2 kinases, while the Boc group in the target compound may reduce planarity but improve synthetic accessibility .

Role of Fluorine : The 6-fluoro substituent in the target compound enhances electronegativity and metabolic stability, a feature shared with radiofluorinated analogs used in imaging .

Methyl vs. Polar Groups at Position 3 : Methyl at position 3 (as in the target compound) offers moderate antimicrobial activity compared to urea or thiourea derivatives, which show higher potency due to hydrogen-bonding capabilities .

Pharmacological Profiles

  • Antimicrobial Activity : 3-Substituted derivatives with azetidin-2-one or thiourea groups exhibit superior activity against Staphylococcus aureus and MRSA compared to the methyl-substituted target compound .
  • Kinase Inhibition : The 4,6-diphenyl analog’s MNK1/2 inhibition highlights the importance of aromatic substituents, whereas the target compound’s Boc group may limit kinase binding .

Biological Activity

Overview

1-Boc-3-methyl-6-fluoro-1H-pyrazolo[3,4-B]pyridine is a heterocyclic compound belonging to the pyrazolopyridine family. Its structure features a pyrazole ring fused to a pyridine ring, characterized by a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom, a methyl group at the 3-position, and a fluorine atom at the 6-position. This unique configuration makes it a subject of interest in medicinal chemistry and drug discovery due to its potential biological activities.

This compound exhibits significant biological activity primarily through its interaction with various enzymes and receptors. The compound's mechanism involves:

  • Targeting Kinases : It has been shown to inhibit specific kinases, crucial in cell signaling pathways. By binding to these kinases, it modulates their activity, impacting downstream signaling events.
  • Biochemical Pathways : The structural similarity to purine bases suggests potential interactions with enzymes involved in purine metabolism and signaling.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

  • Anticancer Activity : Research indicates that derivatives of this compound can inhibit cancer cell proliferation. For instance, compounds derived from the pyrazolo[3,4-b]pyridine core have demonstrated potent inhibitory effects against various cancer cell lines such as A172, U87MG, and A375 with IC50 values in the micromolar range .
  • Inhibition of TBK1 : A derivative of this compound has been identified as a potent TBK1 inhibitor with an IC50 value of 0.2 nM. This compound effectively inhibited TBK1 downstream signaling in stimulated THP-1 and RAW264.7 cells, showcasing its potential in immune and cancer therapy .
  • Selectivity for FGFR : Another study highlighted the selectivity of certain pyrazolo[3,4-b]pyridine derivatives for fibroblast growth factor receptors (FGFR), which are critical targets in cancer therapy. One derivative exhibited significant antitumor activity in vivo, indicating its promise for further drug development .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various substituents on the pyrazole and pyridine rings. The following table summarizes some key SAR findings:

Compound VariantBiological ActivityIC50 ValueNotes
1-Boc-3-methyl-6-fluoroTBK1 Inhibition0.2 nMHigh selectivity
1-Boc-3-methyl-1H-pyrazolo[3,4-b]pyridineAnticancerMicromolar rangeEffective against multiple cell lines
1-Boc-6-fluoroFGFR InhibitionSignificantPromising for cancer therapy

Synthetic Routes

The synthesis of this compound involves several key steps:

  • Formation of Pyrazole Ring : Reacting a hydrazine derivative with a β-ketoester or β-diketone under acidic or basic conditions.
  • Cyclization : Cyclizing the pyrazole intermediate with a suitable pyridine derivative via reactions like the Vilsmeier-Haack reaction.
  • Boc Protection : Protecting the nitrogen atom of the pyrazole ring using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

  • Inhibition Studies : One study focused on optimizing compounds for TBK1 inhibition and identified lead compounds that not only inhibited TBK1 but also affected downstream immune signaling pathways effectively in cellular models .
  • Cancer Therapeutics : Another research effort synthesized various derivatives and evaluated their antiproliferative effects across multiple cancer cell lines, demonstrating promising results that warrant further investigation into their therapeutic potential .

Q & A

Q. What are the common synthetic routes for pyrazolo[3,4-b]pyridine derivatives, and how can they be adapted for introducing Boc, methyl, and fluoro substituents?

Pyrazolo[3,4-b]pyridine derivatives are typically synthesized via one-pot cyclocondensation or multi-component reactions. For example, Jachak et al. used 5-amino-3-aryl-1H-phenylpyrazoles, benzoylacetonitriles, and pyrazole-4-carboxaldehydes with ammonium acetate or triethylamine as catalysts . To introduce substituents like Boc, methyl, and fluoro, modifications at the pyrazole or pyridine rings during precursor synthesis are critical. For instance, tert-butyl groups (Boc) can be introduced via protective group strategies, while fluorination may require electrophilic substitution or halogen-exchange reactions .

Q. How are pyrazolo[3,4-b]pyridine derivatives characterized structurally?

Structural characterization relies on spectroscopic techniques:

  • 1H/13C NMR : Assigns substituent positions via chemical shifts and coupling constants (e.g., methyl groups at ~2.5 ppm in 1H NMR) .
  • 2D NMR (HSQC, HMBC) : Resolves regioisomer ambiguity by correlating hydrogen and carbon signals (e.g., HMBC cross-peaks confirm substituent connectivity) .
  • X-ray crystallography : Provides definitive solid-state conformation, as seen in studies where phenyl groups adopt non-planar orientations to avoid steric clashes .

Q. What biological activities are associated with pyrazolo[3,4-b]pyridine scaffolds?

These derivatives exhibit diverse pharmacological properties, including:

  • Anticancer activity : FGFR kinase inhibition via optimized substituents (e.g., compound 7n showed efficacy in H1581 xenograft models) .
  • Antibacterial effects : Evaluated against Gram-positive/negative strains using MIC assays .
  • Enzyme inhibition : Factor Xa (fXa) binding in anticoagulants like apixaban analogs .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrazolo[3,4-b]pyridine synthesis be addressed?

Regioselectivity depends on precursor design and reaction conditions. For example:

  • Catalyst choice : PdCl2(PPh3)2 enabled γ-C-H arylation of pyrazolo[3,4-b]pyridine with 77% yield and single-regioisomer formation .
  • Reagent control : Using unsymmetric ketones with KOH generates isomeric mixtures, requiring chromatographic separation . Computational modeling (DFT) can predict regiochemical outcomes by analyzing transition-state energies .

Q. What methodologies optimize the pharmacokinetic properties of pyrazolo[3,4-b]pyridine-based drug candidates?

Key strategies include:

  • P1 moiety optimization : Neutral groups (e.g., p-methoxyphenyl) enhance oral bioavailability while retaining target affinity (e.g., fXa inhibitors) .
  • Metabolic stability : Cyclization of labile groups (e.g., carboxamido linkers) reduces hydrolysis in vivo .
  • In vivo models : Pharmacokinetic profiling in rodent xenografts validates efficacy, as demonstrated for FGFR inhibitors .

Q. How do substituents influence the electronic and thermodynamic properties of pyrazolo[3,4-b]pyridines?

Quantum mechanical studies (e.g., HOMO-LUMO gap analysis) reveal that electron-withdrawing groups (fluoro) increase electrophilicity, enhancing reactivity in cross-coupling reactions . Thermodynamic stability is assessed via differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), which correlate with substituent bulkiness and crystal packing efficiency .

Q. What are the limitations of current synthetic methods for halogenated pyrazolo[3,4-b]pyridines?

Direct halogenation (e.g., iodination) often suffers from low yields due to competing side reactions. Alternative routes include:

  • Metal-catalyzed cross-coupling : Suzuki-Miyaura reactions with pre-halogenated intermediates .
  • Protecting group strategies : Boc groups stabilize reactive positions during fluorination .

Methodological Tables

Table 1. Key Synthetic Routes for Pyrazolo[3,4-b]pyridine Derivatives

MethodReagents/CatalystsKey Products/ApplicationsReference
One-pot cyclocondensationNH4OAc, triethylamine1,3,6-Trisubstituted derivatives
Multi-component reactionPdCl2(PPh3)2, CuIγ-C-H arylated regioisomers
Ring-opening/closure5-amino-3-methylpyrazoleHMBPP (spectral studies)

Table 2. Biological Evaluation Parameters

ActivityAssay TypeKey CompoundsResults (Example)Reference
FGFR inhibitionH1581 xenograft modelCompound 7nTumor growth inhibition >70%
AntibacterialMIC against S. aureusDerivative 6aMIC = 8 µg/mL

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